molecular formula C7H6BrCl B1329333 4-Bromobenzyl Chloride CAS No. 589-17-3

4-Bromobenzyl Chloride

Cat. No.: B1329333
CAS No.: 589-17-3
M. Wt: 205.48 g/mol
InChI Key: BSIIGUGKOPPTPZ-UHFFFAOYSA-N
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Description

4-Bromobenzyl Chloride, also known as p-bromobenzyl chloride, is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom is substituted at the para position and a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .

Preparation Methods

4-Bromobenzyl Chloride can be synthesized through several methods:

    Direct Halogenation: One common method involves the bromination of 4-chlorotoluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This reaction proceeds via an electrophilic aromatic substitution mechanism.

    Industrial Production: On an industrial scale, the compound can be produced by the chloromethylation of bromobenzene.

Chemical Reactions Analysis

4-Bromobenzyl Chloride undergoes various types of chemical reactions:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 4-bromobenzyl alcohol.

    Grignard Reaction: The bromine atom can be used to form a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid under appropriate conditions.

Scientific Research Applications

4-Bromobenzyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzyl Chloride primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group both serve as reactive sites. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in Grignard reactions, the bromine atom forms a Grignard reagent that can attack electrophiles. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards further chemical transformations .

Comparison with Similar Compounds

4-Bromobenzyl Chloride can be compared with other similar compounds such as:

    1-Bromo-4-methylbenzene: This compound lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-4-(bromomethyl)benzene: This is an isomer where the positions of the bromine and chlorine atoms are reversed. It exhibits similar reactivity but may have different physical properties.

    4-Chlorobenzyl chloride: This compound has a chlorine atom instead of a bromine atom at the para position.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIIGUGKOPPTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207630
Record name p-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-17-3
Record name 4-Bromobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromobenzyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763
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Record name P-BROMOBENZYL CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Bromobenzyl Chloride interesting for cross-coupling reactions in organic synthesis?

A1: this compound possesses both a C(sp2)–Br and a C(sp3)–Cl bond. Research has demonstrated its utility in highly selective palladium-catalyzed cross-coupling reactions. [] Specifically, the C(sp2)–Br bond can be selectively coupled with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)2 and a ligand such as PCy3·HBF4. This selectivity allows for the synthesis of various chloromethyl-1,1′-biphenyl compounds, which can be further derivatized. This selective cross-coupling is a valuable tool for constructing complex organic molecules. []

Q2: Is there structural information available for this compound?

A2: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] It crystallizes in the orthorhombic system, specifically in the space group Pna21 (no. 33). The unit cell dimensions are: a = 9.4506(7) Å, b = 18.1015(10) Å, c = 4.4418(3) Å, and the unit cell volume is V = 759.86(9) Å3. This information provides valuable insights into the molecular geometry and packing of this compound in the solid state. []

Q3: Has this compound been used as a building block for synthesizing molecules with potential biological activity?

A3: While the provided research doesn't directly assess the biological activity of this compound, one study showcases its application in synthesizing phthalimide derivatives. [] Phthalimide derivatives are a class of compounds known to possess diverse biological activities, including anxiolytic effects. In this study, this compound was reacted with a phthalimide derivative to yield a new compound that was subsequently tested for anxiolytic activity in an elevated plus-maze model. Although this particular derivative did not demonstrate significant anxiolytic effects, it highlights the potential of using this compound as a starting material for developing biologically active compounds. []

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